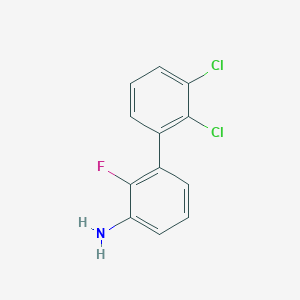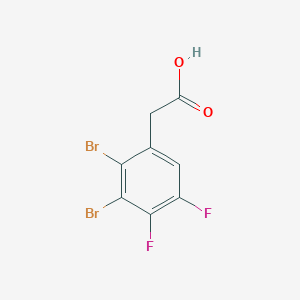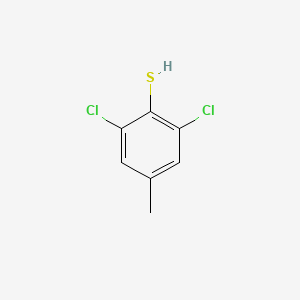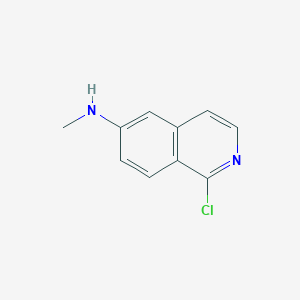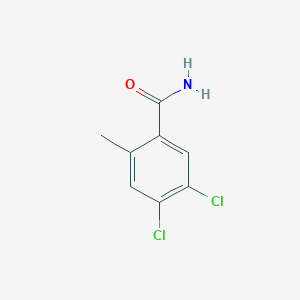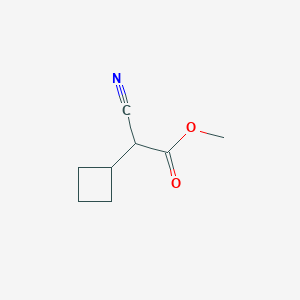
Mutilin 11,14-Diacetate
Übersicht
Beschreibung
Mutilin 11,14-Diacetate is a chemical compound with the molecular formula C24H36O5 and a molecular weight of 404.54 g/mol . It is also known as Tiamulin EP Impurity M and is a derivative of pleuromutilin, a diterpene natural product. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
Mutilin 11,14-Diacetate, a derivative of the pleuromutilin class of antibiotics, primarily targets Gram-positive bacteria . The primary target of this compound is the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial action .
Mode of Action
This compound inhibits bacterial protein synthesis by interacting with the peptidyl transferase center (PTC) of prokaryotic ribosomes at the A- and P-sites . This interaction is facilitated through hydrophobic interactions and hydrogen bonds . By binding to the PTC, this compound prevents the binding of tRNA for peptide transfer, effectively halting protein synthesis .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects the normal functioning of bacterial cells, leading to their death
Pharmacokinetics
A related pleuromutilin derivative, 14‑o‑[(4,6‑diaminopyrimidine‑2‑yl)thioacetyl] mutilin (dptm), has been shown to exhibit a moderate inhibitory potential againstCytochrome P450 (CYP) enzymes , specifically CYP3A/4 . This suggests that this compound may have similar interactions with CYP enzymes, which play a crucial role in drug metabolism and bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth due to the disruption of protein synthesis . This leads to the death of the bacterial cells, making this compound an effective antibacterial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that inhibit or induce CYP enzymes could potentially affect the bioavailability and efficacy of this compound . .
Biochemische Analyse
Biochemical Properties
Mutilin 11,14-Diacetate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the peptidyl transferase center of prokaryotic ribosomes, thereby preventing the formation of peptide bonds between amino acids. This interaction is primarily hydrophobic and involves hydrogen bonding. The compound also interacts with cytochrome P450 enzymes, exhibiting moderate inhibitory potential against CYP3A4 and weak inhibition against other CYP enzymes . These interactions highlight the compound’s role in modulating enzymatic activity and protein synthesis.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, leading to the suppression of bacterial growth. This compound also affects cell signaling pathways and gene expression, particularly in bacterial cells. The inhibition of protein synthesis disrupts cellular metabolism, leading to cell death. In mammalian cells, this compound has been shown to modulate the expression of cytochrome P450 enzymes, which are involved in drug metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the peptidyl transferase center of bacterial ribosomes. This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis. The compound’s interaction with cytochrome P450 enzymes involves the formation of a metabolic intermediate complex, which inhibits the enzyme’s activity. This dual mechanism of action highlights the compound’s ability to target both bacterial and mammalian cells, making it a versatile antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its antibacterial activity over extended periods, although its efficacy may decrease due to gradual degradation. In in vitro studies, the compound has demonstrated sustained inhibitory effects on bacterial growth, while in vivo studies have shown consistent antibacterial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. The threshold for these toxic effects varies depending on the animal model used. In mice, the 50% lethal dose (LD50) was found to be 2304.4 mg/kg, indicating a relatively high safety margin for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its hydroxylation and subsequent degradation. This metabolic pathway involves the formation of various metabolites, some of which retain antibacterial activity. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, highlighting the compound’s role in modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as bacterial ribosomes and cytochrome P450 enzymes. The compound’s distribution is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich environments. This localization enhances its antibacterial activity by ensuring high concentrations at the site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting bacterial ribosomes and cytochrome P450 enzymes in mammalian cells. The compound’s activity is influenced by its localization, as it needs to reach the peptidyl transferase center of ribosomes to inhibit protein synthesis. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments or organelles, ensuring its effective action against bacterial cells .
Vorbereitungsmethoden
The synthesis of Mutilin 11,14-Diacetate involves multiple steps, starting from pleuromutilin. The synthetic route typically includes acetylation reactions to introduce acetate groups at the 11 and 14 positions of the pleuromutilin molecule. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Mutilin 11,14-Diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Mutilin 11,14-Diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material and in the study of pleuromutilin derivatives.
Biology: The compound is utilized in research on antibacterial agents, particularly against Gram-positive bacteria.
Medicine: It serves as a lead compound for developing new antibiotics and studying their pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Mutilin 11,14-Diacetate is compared with other pleuromutilin derivatives such as:
14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] Mutilin: Known for its excellent antibacterial activity against Gram-positive bacteria.
14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin: Another pleuromutilin derivative with significant antibacterial properties.
The uniqueness of this compound lies in its specific acetylation at the 11 and 14 positions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives.
Eigenschaften
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-3-acetyloxy-4-ethenyl-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-8-22(6)13-19(28-16(4)25)23(7)14(2)9-11-24(12-10-18(27)20(23)24)15(3)21(22)29-17(5)26/h8,14-15,19-21H,1,9-13H2,2-7H3/t14-,15+,19-,20+,21+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLXWJXULUVNMW-JAPZEOGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)

